molecular formula C23H20F3N3O4 B2785771 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2351870-70-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No.: B2785771
CAS No.: 2351870-70-5
M. Wt: 459.425
InChI Key: LRMGJZXAODOSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid is a useful research compound. Its molecular formula is C23H20F3N3O4 and its molecular weight is 459.425. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . Therefore, it’s plausible that EN300-6737636 may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

The Fmoc group in the compound is known to be useful as a coupling agent in peptide synthesis . This suggests that EN300-6737636 might interact with its targets by coupling with certain amino acids or peptides, thereby modifying their structure or function.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4/c24-23(25,26)20-13(11-27-29-20)9-10-19(21(30)31)28-22(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18-19H,9-10,12H2,(H,27,29)(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMGJZXAODOSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(NN=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.